6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide typically involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with hydrazine derivatives . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, dihydroquinoline compounds, and hydrazide-substituted products .
Scientific Research Applications
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-oxo-N-(2-pyrimidinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- Ethyl (2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide is unique due to its specific hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
384360-73-0 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbohydrazide |
InChI |
InChI=1S/C12H11N3O3/c13-14-11(17)8-10(16)7-3-1-2-6-4-5-15(9(6)7)12(8)18/h1-3,16H,4-5,13H2,(H,14,17) |
InChI Key |
RFRLXPMDOYOICE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.